benzyl N~2~-[(benzyloxy)carbonyl]asparaginate
Overview
Description
Benzyl N2-[(benzyloxy)carbonyl]asparaginate is a chemical compound known for its role in organic synthesis and various scientific research applications. It is characterized by the presence of a benzyl group and a benzyloxycarbonyl group attached to an asparaginate moiety. This compound is often used as a protecting group in peptide synthesis due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N2-[(benzyloxy)carbonyl]asparaginate typically involves the protection of the amino group of asparagine with a benzyloxycarbonyl (Cbz) group. This is followed by the esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of benzyl N2-[(benzyloxy)carbonyl]asparaginate follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzyl N2-[(benzyloxy)carbonyl]asparaginate undergoes various chemical reactions, including:
Hydrogenation: The benzyloxycarbonyl group can be removed through hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrogenation: Pd/C catalyst, hydrogen gas, and solvents like ethanol or methanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Hydrogenation: Deprotected asparaginate.
Oxidation: Benzaldehyde or benzoic acid.
Substitution: Various substituted asparaginate derivatives.
Scientific Research Applications
Benzyl N2-[(benzyloxy)carbonyl]asparaginate is widely used in scientific research, including:
Chemistry: As a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and peptide-based drugs.
Industry: In the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of benzyl N2-[(benzyloxy)carbonyl]asparaginate involves its role as a protecting group. The benzyloxycarbonyl group protects the amino group of asparagine from unwanted reactions during peptide synthesis. The protecting group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides . The molecular targets and pathways involved include the activation of the carboxyl group for esterification and the stabilization of the amino group during synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzyl N2-[(benzyloxy)carbonyl]glutamate: Similar in structure but with a glutamate moiety instead of asparaginate.
Benzyl N2-[(benzyloxy)carbonyl]alaninate: Contains an alanine moiety instead of asparaginate.
Uniqueness
Benzyl N2-[(benzyloxy)carbonyl]asparaginate is unique due to its specific use in protecting the amino group of asparagine, which is crucial in the synthesis of peptides containing asparagine residues. Its stability and ease of removal make it a preferred choice in peptide synthesis compared to other protecting groups .
Properties
IUPAC Name |
benzyl 4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c20-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)21-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H2,20,22)(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYVWMGAQVTMOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)N)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306036 | |
Record name | Benzyl N~2~-[(benzyloxy)carbonyl]asparaginate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20306036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4668-39-7 | |
Record name | NSC173726 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl N~2~-[(benzyloxy)carbonyl]asparaginate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20306036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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